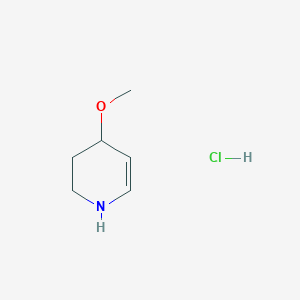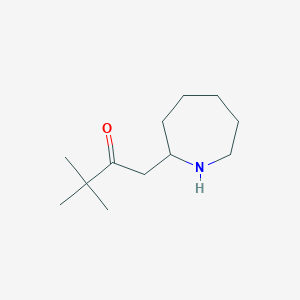
1-(Azepan-2-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-2-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The azepane ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.
Scientific Research Applications
1-(Azepan-2-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The azepane ring and ketone group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-2-yl)propan-2-ol: This compound features a similar azepane ring but with a different functional group.
2-(Azepan-2-yl)cyclohexane-1,3-dione: Another compound with an azepane ring, but with a different core structure.
6-Azepan-2-yl-quinoline: This compound contains an azepane ring attached to a quinoline structure.
Uniqueness
1-(Azepan-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific combination of an azepane ring and a butanone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(azepan-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)11(14)9-10-7-5-4-6-8-13-10/h10,13H,4-9H2,1-3H3 |
InChI Key |
JIOYMGQVVXQVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


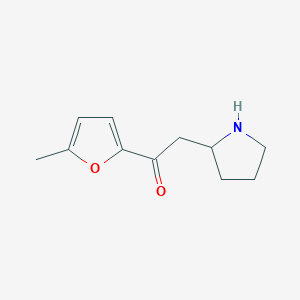
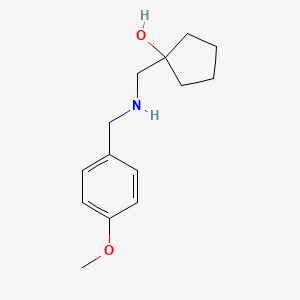

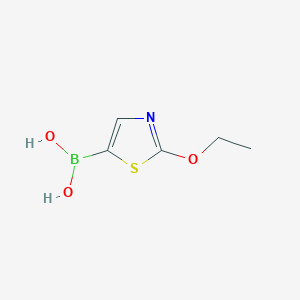

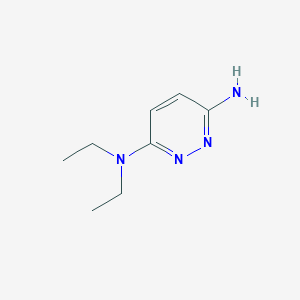
![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
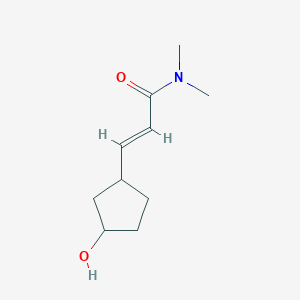
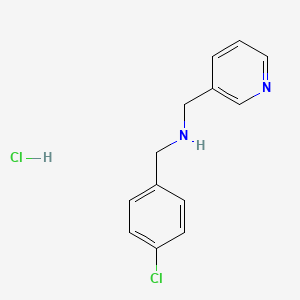
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
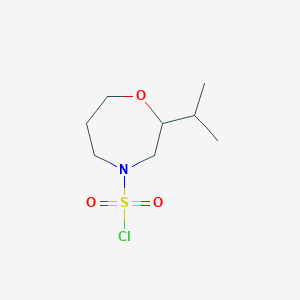
![5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B13337109.png)
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
